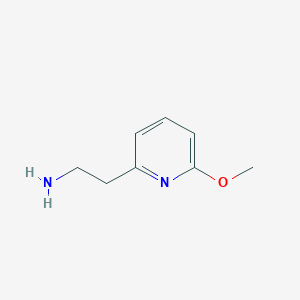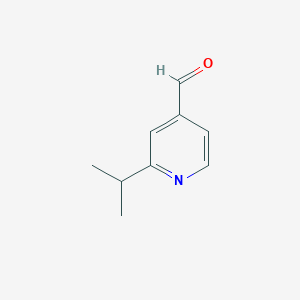
2-Isopropylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylisonicotinaldehyde is an organic compound with the molecular formula C10H11NO It is a derivative of isonicotinaldehyde, where the isopropyl group is attached to the second carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Isopropylisonicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of isonicotinaldehyde with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as ethanol or methanol. The general reaction scheme is as follows:
Isonicotinaldehyde+Isopropyl Halide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 2-Isopropylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-isopropylisonicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-isopropylisonicotinyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Isopropylisonicotinic acid.
Reduction: 2-Isopropylisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Isopropylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
作用機序
The mechanism of action of 2-Isopropylisonicotinaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
類似化合物との比較
Isonicotinaldehyde: The parent compound without the isopropyl group.
2-Methylisonicotinaldehyde: A similar compound with a methyl group instead of an isopropyl group.
2-Ethylisonicotinaldehyde: A compound with an ethyl group in place of the isopropyl group.
Comparison: 2-Isopropylisonicotinaldehyde is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to isonicotinaldehyde, it has increased steric hindrance, which can affect its interactions with other molecules. The isopropyl group also enhances its lipophilicity, potentially improving its ability to cross biological membranes.
特性
IUPAC Name |
2-propan-2-ylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIKRPWFZURDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
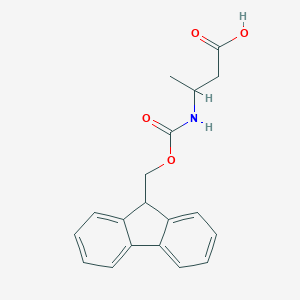
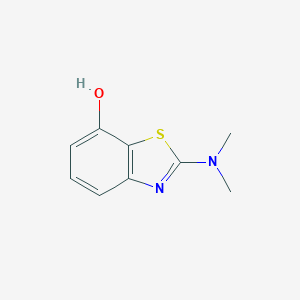
![8-Chlorothiazolo[5,4-g]quinazoline](/img/structure/B62887.png)
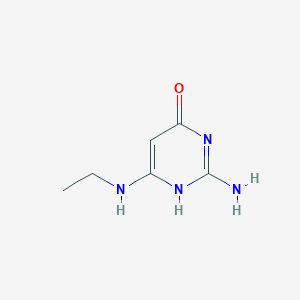
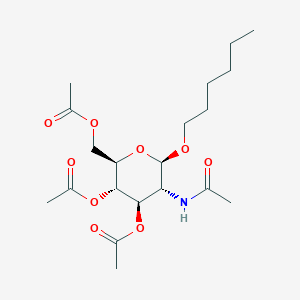

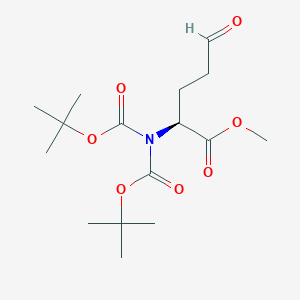
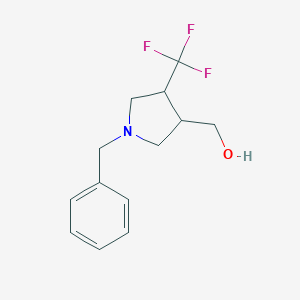



![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
